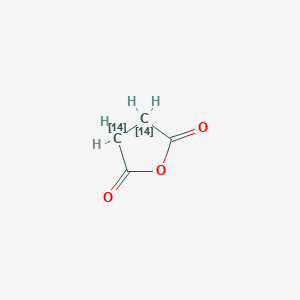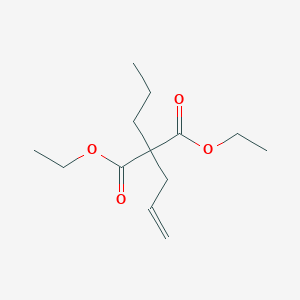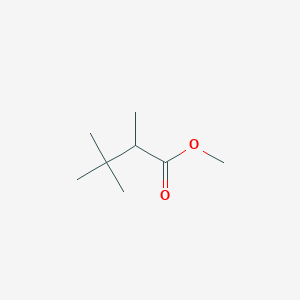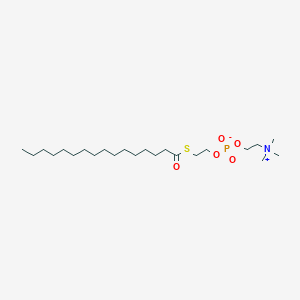
Succinic anhydride-2,3-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic anhydride-2,3-14C is a radioactive compound that is used in scientific research for various purposes. It is a derivative of succinic acid, which is a dicarboxylic acid that is found in many living organisms. The radioactive isotope 14C is used in this compound to track the movement of the molecule in biological systems.
Mécanisme D'action
The mechanism of action of succinic anhydride-2,3-14C is based on its ability to incorporate into biological molecules and track their movement. The radioactive isotope emits beta particles, which can be detected using specialized equipment. This allows researchers to track the molecule in real-time and observe its behavior in biological systems.
Effets Biochimiques Et Physiologiques
Succinic anhydride-2,3-14C does not have any direct biochemical or physiological effects on living organisms. It is used solely for tracking purposes and does not interact with biological systems in any significant way.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using succinic anhydride-2,3-14C in lab experiments is its ability to track the movement of molecules in biological systems. This provides valuable insights into the mechanisms of action of various compounds and can help researchers develop new drugs and therapies. However, there are also some limitations to using this compound. It is radioactive, which means that it requires specialized handling and disposal procedures. It is also relatively expensive, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for the use of succinic anhydride-2,3-14C in scientific research. One area of interest is the study of metabolic pathways and the movement of molecules in living organisms. This could lead to the development of new drugs and therapies that target specific metabolic pathways. Another area of interest is the study of protein-protein interactions and the movement of proteins within cells. This could provide valuable insights into the mechanisms of action of various diseases and could lead to the development of new treatments. Finally, there is also potential for the use of succinic anhydride-2,3-14C in the study of environmental systems, such as the movement of pollutants in soil and water systems.
Méthodes De Synthèse
The synthesis of succinic anhydride-2,3-14C involves the reaction of succinic acid with radioactive carbon dioxide. The process is carried out under controlled conditions to ensure the purity and stability of the compound. The radioactive isotope is incorporated into the molecule during the synthesis process, resulting in a compound that can be used for tracking purposes.
Applications De Recherche Scientifique
Succinic anhydride-2,3-14C is used in a variety of scientific research applications. It is commonly used in the study of metabolic pathways and the movement of molecules in biological systems. The radioactive isotope allows researchers to track the movement of the molecule in vivo and in vitro, providing valuable insights into the mechanisms of action of various compounds.
Propriétés
Numéro CAS |
103869-75-6 |
|---|---|
Nom du produit |
Succinic anhydride-2,3-14C |
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
104.06 g/mol |
Nom IUPAC |
(3,4-14C2)oxolane-2,5-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |
Clé InChI |
RINCXYDBBGOEEQ-XPULMUKRSA-N |
SMILES isomérique |
[14CH2]1[14CH2]C(=O)OC1=O |
SMILES |
C1CC(=O)OC1=O |
SMILES canonique |
C1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)




![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)




![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)